1-acetyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Description
1-acetyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design .
Properties
IUPAC Name |
1-acetyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-7-11(14-18-8)13-12(17)10-3-5-15(6-4-10)9(2)16/h7,10H,3-6H2,1-2H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNDVOACJXJHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1-acetyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-acetyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-acetyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound also contains the oxazole moiety and exhibits similar biological activities.
Piperidine derivatives: Various piperidine derivatives share structural similarities and biological activities, making them useful in drug design and development.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
1-acetyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 261.28 g/mol
- SMILES Notation : CC(=O)N1CC(CC1)C(=O)N2C(=C(N=C2)C(C)C)C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various oxazole derivatives, including this compound. Research indicates that oxazole compounds exhibit significant antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Neuropharmacological Effects
The piperidine ring in the compound is known for its role in central nervous system activity. Studies show that compounds with similar structures can influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
A study on related piperidine derivatives indicated:
- Dopaminergic Activity : Compounds exhibited a dose-dependent increase in dopamine release in in vitro models.
- Serotonergic Modulation : Some derivatives showed potential as serotonin reuptake inhibitors, which could be beneficial in treating mood disorders.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in microbial metabolism, leading to reduced growth rates.
- Receptor Binding : It may bind to neurotransmitter receptors, modulating their activity and influencing neurochemical pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against various bacterial strains. The results demonstrated:
- Significant inhibition of E. coli at concentrations as low as 75 µg/mL.
- Comparative effectiveness with established antibiotics, suggesting potential for therapeutic use.
Case Study 2: Neuropharmacological Assessment
A behavioral study assessed the effects of the compound on animal models exhibiting anxiety-like behaviors. The results indicated:
- A reduction in anxiety levels at doses correlating with increased serotonin levels.
- No significant side effects were noted at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
